molecular formula C11H11NO2S B1265218 Capparin B

Capparin B

Cat. No.: B1265218
M. Wt: 221.28 g/mol
InChI Key: QTGIHGJBFQOXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capparin B (chemical formula: C₂H₃NS) is a sulfur-containing organic compound structurally characterized by a thioamide (-C(=S)-N-) functional group . While its exact biological role remains under investigation, preliminary studies suggest it may exhibit protease-modulating activity, as low concentrations of sodium dodecyl sulfate (SDS) enhance its proteolytic function by 47% . Its small molecular weight (89.17 g/mol) and polarizable sulfur atom contribute to its reactivity and solubility in aqueous environments .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

6-methoxy-2-methylsulfanyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO2S/c1-14-7-3-4-8-9(6-13)11(15-2)12-10(8)5-7/h3-6,12H,1-2H3

InChI Key

QTGIHGJBFQOXDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)SC)C=O

Synonyms

6-methoxyl-2'-(methythio)-spiro(3H-indole-3,5'(4'H)thiazol)-2(1H)-one
capparin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Capparin B belongs to a family of sulfur-containing compounds with varying biological activities. Below, it is compared to three structurally related analogs: Erucin , Iberverin , and Goitrin (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Bioactive Properties
This compound C₂H₃NS 89.17 Thioamide (-C(=S)-N-) Moderate Protease activation (SDS-dependent)
Erucin C₆H₁₁NS₂ 161.29 Isothiocyanate (-N=C=S) Low Antioxidant, anti-inflammatory
Iberverin C₅H₉NS₂ 147.26 Thiocyanate (-S-C≡N) Low Antimicrobial, cytotoxic
Goitrin C₅H₇NOS 129.18 Oxazolidine-thione High Antithyroid, inhibits iodine uptake

Key Observations:

Structural Differences :

  • This compound’s thioamide group distinguishes it from analogs like Erucin (isothiocyanate) and Goitrin (oxazolidine-thione). These functional groups dictate reactivity: thioamides participate in metal chelation, whereas isothiocyanates bind covalently to cellular targets .
  • Molecular weight correlates with solubility; smaller compounds like this compound and Goitrin exhibit higher water solubility compared to Iberverin and Erucin .

Functional Divergence: Protease Modulation: this compound uniquely responds to SDS, which masks intrinsic protein charges and enhances enzymatic activity. In contrast, Erucin and Iberverin lack reported protease interactions but show antimicrobial effects . Therapeutic Potential: Goitrin’s antithyroid activity contrasts with this compound’s protease-focused role, highlighting functional diversity within sulfur-containing compounds .

Comparison with Functionally Similar Compounds

This compound’s enzymatic activity aligns it with protease-enhancing agents like ginger protease and bromelain , though these are enzymes (proteins) rather than small molecules. Key differences include:

Table 2: Functional Comparison with Protease Enhancers

Compound Type Molecular Weight Activation Mechanism Thermal Stability
This compound Small molecule 89.17 g/mol SDS-dependent charge masking Moderate
Ginger Protease Protein ~23,000 g/mol pH-dependent (optimal pH 6.0–8.0) Low
Bromelain Protein ~33,000 g/mol Cysteine protease activation High

Key Insights:

  • Mechanistic Contrast: this compound’s activity is surfactant-dependent, whereas protein-based proteases rely on pH or catalytic residues.
  • Stability : As a small molecule, this compound may exhibit better thermal stability than ginger protease but less than bromelain, which retains activity up to 50°C .

Q & A

Q. What ethical considerations are critical when publishing this compound research involving proprietary or sensitive data?

  • Methodological Answer : Adhere to journal-specific guidelines for data sharing (e.g., FAIR principles). For proprietary datasets, obtain formal agreements with copyright holders and include disclaimers in acknowledgments. Ensure compliance with GDPR or HIPAA if human-derived data are involved .

Tables for Key Methodological Reference

Research Aspect Recommended Techniques Validation Criteria
Structural ElucidationNMR, XRD, MSCross-database spectral matching
Synthetic OptimizationDoE, Chiral Catalysis ScreeningEnantiomeric excess ≥98%
Bioactivity ValidationMulti-model IC50 assays, ANOVAp < 0.05 with Bonferroni correction
Computational PredictionQSAR, Molecular DockingIn vitro-in silico correlation R² ≥0.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capparin B
Reactant of Route 2
Capparin B

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